2-(Piperazin-1-yl)acetohydrazide

Overview

Description

2-(Piperazin-1-yl)acetohydrazide is a nitrogen-based heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antidepressant and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)acetohydrazide typically involves the reaction of piperazine with ethyl bromoacetate to form ethyl 2-(piperazin-1-yl)acetate, which is then converted to the hydrazide derivative through the reaction with hydrazine hydrate . The reaction conditions often include the use of solvents such as acetone and methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)acetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of N-substituted piperazine derivatives and acylated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antidepressant and anticancer activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antidepressant activity is attributed to its ability to inhibit monoamine oxidase A, an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, the compound increases the levels of neurotransmitters like serotonin and dopamine in the brain, thereby exerting its antidepressant effects .

Comparison with Similar Compounds

2-(Piperazin-1-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(4-Nitrophenyl)piperazin-1-yl)acetohydrazide: Known for its anticancer activity.

2-(4-Fluorophenyl)piperazin-1-yl)acetohydrazide: Studied for its potential as an α-amylase inhibitor.

2-(4-Methylpiperazin-1-yl)acetohydrazide: Investigated for its antidepressant properties.

The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.

Biological Activity

2-(Piperazin-1-yl)acetohydrazide is a piperazine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

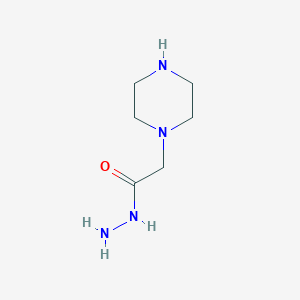

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of both piperazine and hydrazide functional groups, which are crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 2.0 μg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues .

2. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound significantly inhibits the proliferation of cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

3. Anti-inflammatory Activity

In addition to its antimicrobial and antitumor effects, this compound has demonstrated anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-α (pg/mL) | 150 | 80 |

| IL-6 (pg/mL) | 120 | 60 |

These results suggest that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of piperazine, including this compound. The compound was tested against a panel of bacteria and fungi, demonstrating a broad spectrum of activity with lower MIC values compared to standard antibiotics .

Case Study 2: Antitumor Mechanism

In a separate investigation, the effects of this compound on tumor cell lines were assessed. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming that the compound effectively induces cell death in targeted cancer cells .

Properties

IUPAC Name |

2-piperazin-1-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O/c7-9-6(11)5-10-3-1-8-2-4-10/h8H,1-5,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWRBIFTJTYRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667907 | |

| Record name | 2-(Piperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24637-27-2 | |

| Record name | 2-(Piperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.